trans-2-Pentene
Overview
Description
Trans-2-pentene is an isomer of pentene, which is a colorless liquid with a petroleum-like odor. It is part of the alkene class of hydrocarbons characterized by a carbon-carbon double bond. The "trans" designation indicates that the two carbon atoms at the double bond are on opposite sides, giving the molecule a more linear structure compared to its "cis" counterpart.
Synthesis Analysis
The synthesis of trans-2-pentene can be achieved through the isomerization of 1-pentene. This process can be catalyzed by various metal complexes. For instance, a Pt(II)-Sn(II) complex in the presence of hydrogen can isomerize 1-pentene to a mixture of 2-pentenes, with the trans isomer being predominant . Similarly, Ni(I)-triphenylphosphine complexes have been used to selectively isomerize 1-pentene, with the addition of tin(II) chloride increasing the activity and favoring the formation of the cis isomer . Moreover, H4Ru4(CO)12 has been utilized for the isomerization of 1-pentene to both cis and trans-2-pentene .
Molecular Structure Analysis
The molecular structure of trans-2-pentene has been studied using various spectroscopic techniques. For example, the conformational diversity of trans-2-pentenal, a related compound, has been explored using infrared resonant vacuum ultraviolet mass-analyzed threshold ionization spectroscopy, revealing the presence of different conformers . Additionally, the crystal structures of geometrical isomeric pairs of related cobalt complexes have been determined, providing insights into the bond lengths and geometries of such compounds .
Chemical Reactions Analysis
Trans-2-pentene undergoes various chemical reactions, including isomerization and hydrogenation. The isomerization reaction can be photosensitized by benzene, leading to a photostationary state with a cis to trans ratio close to unity . The thermal reaction of 2-pentene at high temperatures results in a range of decomposition products, including methane and 1,3-butadiene, with the formation of 1-pentene occurring through a free radical chain mechanism . Semi-empirical calculations have been performed to understand the activation energies and reaction paths for the cis-trans isomerization of 2-pentene .
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-2-pentene are influenced by its molecular structure. The trans configuration leads to a less polar molecule compared to the cis isomer, which can affect its solubility and reactivity. The catalytic isomerization reactions often show first-order behavior, indicating a direct proportionality between the reaction rate and the concentration of the reactant [2, 4, 8]. The influence of various catalysts and reaction conditions on the selectivity and rate of isomerization has been extensively studied, revealing the importance of molecular congestion at active sites and the role of ligands in determining the outcome of the reaction .
Scientific Research Applications
Atmospheric Chemistry
- Field : Atmospheric Chemistry
- Application : Trans-2-Pentene is a significant reactive species in terms of its photochemical consumption and correspondent ozone formation potential .
- Method : The kinetics, mechanism, and secondary organic aerosols formation of the ozonolysis of trans-2-pentene were investigated using four different reactors with Fourier Transform InfraRed (FTIR) spectroscopy and Gas Chromatography (GC) techniques at T = 298 ± 2 K and 760 Torr in dry conditions .
- Results : The experimental rate coefficient at 298 K was (1.46 ± 0.17) × 10 −18 cm 3 molecule −1 s −1, in good agreement with the theoretical rate. The two primary carbonyls formation yields, glyoxal and propanal, were 57 ± 10% and 42 ± 12%, respectively, with OH scavenger compared to 38 ± 8% for glyoxal and 26 ± 5% for propanal without OH scavenger .
Synthesis of Polycyclopentene
- Field : Polymer Chemistry
- Application : Trans-2-Pentene has been used in the synthesis of polycyclopentene .
- Method : The method involves ring-opening metathesis polymerization .
- Results : The specific results or outcomes of this application were not provided in the source .
Solvent
- Field : Industrial Chemistry
- Application : Trans-2-Pentene is commonly used as a solvent .
- Method : As a solvent, trans-2-Pentene can be used to dissolve a wide range of organic compounds. The specific method of application would depend on the particular process or reaction .
- Results : The use of trans-2-Pentene as a solvent can facilitate various chemical reactions and processes by providing a medium for the reactants to interact .
Polymerization Inhibitor
- Field : Polymer Chemistry
- Application : Trans-2-Pentene is used as a polymerization inhibitor .
- Method : In this application, trans-2-Pentene is added to monomers to prevent spontaneous polymerization during storage or transport .
- Results : The use of trans-2-Pentene as a polymerization inhibitor helps maintain the stability and usability of monomers .
Safety And Hazards
properties
IUPAC Name |
(E)-pent-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMOXUPEWRXHJS-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
Record name | 2-PENTENE, (E)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18049 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891268 | |
Record name | (2E)-2-Pentene | |
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Molecular Weight |
70.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-pentene, (e)- is a colorless liquid with a hydrocarbon odor. Usually in technical grade as a mixture of isomers. Used as a solvent, in organic synthesis, and as a polymerization inhibitor., Liquid; bp = 36.3 deg C; [HSDB] Colorless liquid with an odor of hydrocarbons; Technical grade is mixture of isomers; [CAMEO] Colorless liquid; bp = 36-37 deg C; [MSDSonline] | |
Record name | 2-PENTENE, (E)- | |
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Record name | trans-2-Pentene | |
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Boiling Point |
36.3 °C | |
Record name | TRANS-2-PENTENE | |
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Flash Point |
less than -4 °F (NFPA, 2010), BELOW -4 °F (BELOW -20 °C) (CLOSED CUP) | |
Record name | 2-PENTENE, (E)- | |
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Record name | TRANS-2-PENTENE | |
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Solubility |
Soluble in benzene; miscible in ethanol, ethyl ether, In water, 203 mg/l @ 25 °C | |
Record name | TRANS-2-PENTENE | |
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Density |
0.6431 @ 25 °C/4 °C, Density: 0.6482 @ 20 °C/4 °C; 0.5824 @ 80 °C/4 °C; 0.6675 @ 0 °C/4 °C | |
Record name | TRANS-2-PENTENE | |
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Vapor Density |
2.4 (Air= 1) | |
Record name | TRANS-2-PENTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Pressure |
506.0 [mmHg], 5.06X10+2 mm Hg @ 25 °C | |
Record name | trans-2-Pentene | |
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Record name | TRANS-2-PENTENE | |
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Product Name |
trans-2-Pentene | |
Color/Form |
Liquid | |
CAS RN |
646-04-8, 109-68-2, 58718-78-8, 68956-55-8 | |
Record name | 2-PENTENE, (E)- | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | trans-2-Pentene | |
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Record name | 2-Pentene | |
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Record name | trans-2-Pentene | |
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Record name | Hydrocarbons, C5-unsatd. | |
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Record name | 2-Pentene | |
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Record name | 2-Pentene, (2E)- | |
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Record name | (2E)-2-Pentene | |
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Record name | trans-pent-2-ene | |
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Record name | 2-PENTENE, (2E)- | |
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Record name | TRANS-2-PENTENE | |
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Melting Point |
-140.2 °C | |
Record name | TRANS-2-PENTENE | |
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Retrosynthesis Analysis
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